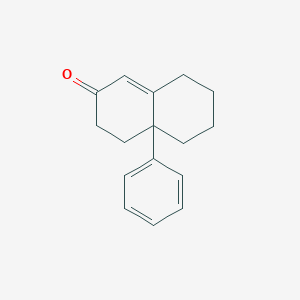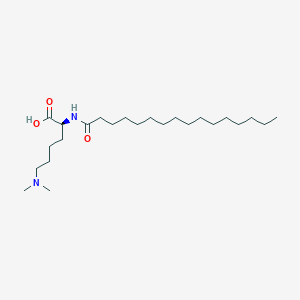![molecular formula C29H44O9 B095279 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one CAS No. 18695-02-8](/img/structure/B95279.png)
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is a complex organic compound known for its unique structure and significant biological activity. This compound is a type of cardenolide, a class of steroidal glycosides that exhibit potent effects on the cardiovascular system. It is structurally characterized by a steroid nucleus with hydroxyl groups and a glycosidic linkage to a deoxy sugar moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves multiple steps, starting from readily available steroid precursorsTypical reaction conditions involve the use of protecting groups to ensure selective reactions at desired positions, followed by deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the steroid nucleus, followed by chemical modifications to introduce the necessary functional groups and glycosidic linkage. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .
化学反应分析
Types of Reactions
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The glycosidic linkage can be modified through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .
科学研究应用
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and steroid chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects on cardiovascular diseases due to its ability to modulate heart muscle contractions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用机制
The mechanism of action of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac muscle contraction. This mechanism is similar to that of other cardenolides, making it a valuable compound for studying cardiac pharmacology .
相似化合物的比较
Similar Compounds
Digoxin: Another cardenolide with similar structure and mechanism of action, used clinically to treat heart failure and arrhythmias.
Ouabain: A cardenolide known for its potent inhibitory effects on sodium-potassium ATPase.
Neodigoxin: An isomer of digoxin with slight structural differences but similar biological activity
Uniqueness
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is unique due to its specific glycosidic linkage and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features may result in different absorption, distribution, metabolism, and excretion profiles compared to other cardenolides .
属性
CAS 编号 |
18695-02-8 |
|---|---|
分子式 |
C29H44O9 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |
InChI |
InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |
InChI 键 |
KISYRRMFQYIIFQ-JTUOMBDUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
Key on ui other cas no. |
18695-02-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



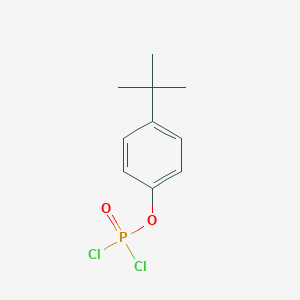
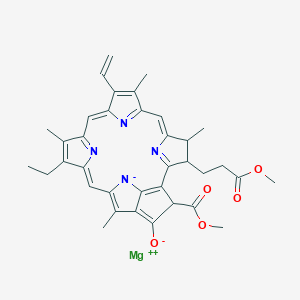
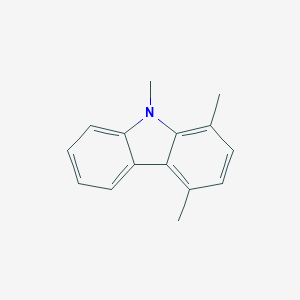
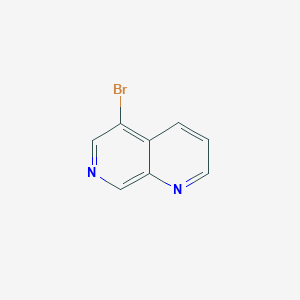


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)



